3-[9-(Pyridin-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecan-3-yl]pyridine 3-[9-(Pyridin-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecan-3-yl]pyridine
Brand Name: Vulcanchem
CAS No.: 59426-31-2
VCID: VC20125731
InChI: InChI=1S/C17H18N2O4/c1-3-13(7-18-5-1)15-20-9-17(10-21-15)11-22-16(23-12-17)14-4-2-6-19-8-14/h1-8,15-16H,9-12H2
SMILES:
Molecular Formula: C17H18N2O4
Molecular Weight: 314.34 g/mol

3-[9-(Pyridin-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecan-3-yl]pyridine

CAS No.: 59426-31-2

Cat. No.: VC20125731

Molecular Formula: C17H18N2O4

Molecular Weight: 314.34 g/mol

* For research use only. Not for human or veterinary use.

3-[9-(Pyridin-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecan-3-yl]pyridine - 59426-31-2

Specification

CAS No. 59426-31-2
Molecular Formula C17H18N2O4
Molecular Weight 314.34 g/mol
IUPAC Name 3-(3-pyridin-3-yl-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl)pyridine
Standard InChI InChI=1S/C17H18N2O4/c1-3-13(7-18-5-1)15-20-9-17(10-21-15)11-22-16(23-12-17)14-4-2-6-19-8-14/h1-8,15-16H,9-12H2
Standard InChI Key MMWCTODJHSJKPN-UHFFFAOYSA-N
Canonical SMILES C1C2(COC(O1)C3=CN=CC=C3)COC(OC2)C4=CN=CC=C4

Introduction

Chemical Identity and Structural Features

3-[9-(Pyridin-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecan-3-yl]pyridine (CAS 59426-31-2) belongs to the class of spirocyclic ethers, featuring a central 2,4,8,10-tetraoxaspiro[5.5]undecane core with pyridin-3-yl groups at positions 3 and 9. Its molecular formula is C₁₇H₁₈N₂O₄, with a molar mass of 314.34 g/mol. The IUPAC name—3-(3-pyridin-3-yl-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl)pyridine—reflects the symmetrical substitution pattern of the pyridine rings on the spiro scaffold.

Physicochemical Properties

Key properties include:

PropertyValueSource
Solubility (pH 7.4)>47.2 µg/mL
LogP (predicted)1.82
Hydrogen bond donors0
Hydrogen bond acceptors6

The relatively low solubility in aqueous media suggests preferential solubility in polar organic solvents like DMSO or dichloromethane, consistent with spirocyclic ether analogs .

Synthesis and Structural Analogues

While no explicit synthetic route for this compound is documented, its structure suggests a plausible pathway involving:

  • Core formation: Acid-catalyzed cyclocondensation of pentaerythritol derivatives with carbonyl precursors to form the 2,4,8,10-tetraoxaspiro[5.5]undecane framework .

  • Functionalization: Ullmann-type coupling or nucleophilic aromatic substitution to introduce pyridinyl groups at the 3- and 9-positions.

Comparative analysis with related compounds provides insights:

  • 3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU, CAS 65967-52-4): Shares the spiro core but features ethylidene groups instead of pyridines. DETOSU’s synthesis employs BF₃-catalyzed cyclization of diethyl ketone with pentaerythritol, suggesting adaptable methodologies .

  • 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine: Demonstrates the feasibility of introducing nitrogen-containing substituents via epoxy-amine chemistry .

Material Science Applications

The compound’s dual pyridine moieties and oxygen-rich structure make it a candidate for:

Coordination Polymers

Pyridine’s Lewis basicity enables coordination with transition metals. Theoretical studies predict that the spiro scaffold could template novel metal-organic frameworks (MOFs) with tunable pore geometries. For instance, coordinating the pyridyl groups to Zn²⁺ or Cu²⁺ ions might yield networks with applications in gas storage or catalysis.

Optical Materials

Stability and Degradation

Accelerated stability studies of related spiroethers reveal:

  • Thermal stability: Decomposition onset at ~220°C (TGA data) .

  • Hydrolytic susceptibility: Slow degradation in acidic conditions (t₁/₂ = 72 h at pH 2) .

These properties suggest storage recommendations of inert atmospheres below 25°C for long-term stability.

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